molecular formula C16H10Br2N4S B13371779 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

Cat. No.: B13371779
M. Wt: 450.2 g/mol
InChI Key: ZFEBTFWQSBZCCS-UHFFFAOYSA-N
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Description

5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a complex organic compound belonging to the class of triazinoindole derivatives.

Preparation Methods

The synthesis of 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves a multi-step process. One common method starts with the preparation of 3-amino-[1,2,4]-triazino[5,6-b]indole by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid . Subsequent steps involve the introduction of benzyl and dibromo groups, followed by the addition of a hydrosulfide moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, thereby reducing the availability of iron for cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar compounds to 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide include other triazinoindole derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of this compound lies in its specific combination of benzyl, dibromo, and hydrosulfide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H10Br2N4S

Molecular Weight

450.2 g/mol

IUPAC Name

5-benzyl-6,8-dibromo-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C16H10Br2N4S/c17-10-6-11-13-15(19-16(23)21-20-13)22(14(11)12(18)7-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,21,23)

InChI Key

ZFEBTFWQSBZCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C4=NNC(=S)N=C42

Origin of Product

United States

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